1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
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Overview
Description
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a complex organic compound that features a unique combination of oxazolidinone, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Oxazolidinone Ring:
- Starting with an appropriate amino acid derivative, the oxazolidinone ring can be formed through cyclization reactions involving carbonyl compounds under acidic or basic conditions.
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Thiazole Ring Synthesis:
- The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
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Coupling Reactions:
- The oxazolidinone and thiazole intermediates are then coupled using a suitable linker, such as an ethyl chain, through nucleophilic substitution or other coupling reactions.
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Final Urea Formation:
- The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or through carbodiimide-mediated coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones in the thiazole ring.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups in the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, altering cellular signaling pathways.
Pathways Involved: The exact pathways would depend on the specific biological context but could include pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
- 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)carbamate
- 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)thiourea
Comparison:
- Uniqueness: The presence of both oxazolidinone and thiazole rings in 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea provides a unique structural framework that can interact with multiple biological targets.
- Differences: Compared to similar compounds, the urea linkage in this compound may confer different pharmacokinetic properties, such as solubility and metabolic stability.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c20-11-7-23-14(22)19(11)6-5-16-12(21)18-13-17-10(8-24-13)9-3-1-2-4-15-9/h1-4,8H,5-7H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILFONARURZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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